REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[CH:12][C:7]2[NH:8][CH2:9][CH2:10][O:11][C:6]=2[CH:5]=1)([O-:3])=[O:2].C=O.[BH3-][C:17]#N.[Na+]>>[CH3:17][N:8]1[C:7]2[CH:12]=[CH:13][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][C:6]=2[O:11][CH2:10][CH2:9]1 |f:2.3|
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Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(NCCO2)C=C1
|
Name
|
|
Quantity
|
1.92 g
|
Type
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reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CN1CCOC2=C1C=CC(=C2)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.21 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |